4-Isoquinolinecarbonyl chloride
Description
4-Isoquinolinecarbonyl chloride (CAS: 1186663-62-6) is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a carbonyl chloride (-COCl) group at the 4-position. Its molecular formula is C₁₀H₆ClNO, with a molecular weight of 197.61 g/mol. The compound’s structure combines the aromatic isoquinoline system, which is a benzannulated pyridine derivative, with a highly reactive acyl chloride functional group. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives through nucleophilic acyl substitution reactions .
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
isoquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H |
InChI Key |
XAZUGXFPNBZIGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
4-Chloroisoquinoline-1-carbonitrile (CAS: 23994-20-9)
- Molecular Formula : C₁₀H₅ClN₂
- Key Features : Replaces the carbonyl chloride with a nitrile (-CN) group at the 1-position.
- Applications : Primarily used in the synthesis of heterocyclic amines and pharmaceuticals. The nitrile group offers distinct reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines .
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride (CAS: 2060036-82-8)
- Molecular Formula: C₁₀H₈ClNO₂S·HCl
- Key Features : Substitutes the carbonyl chloride with a sulfonyl chloride (-SO₂Cl) group at the 5-position, with an additional methyl group at the 4-position.
- Reactivity : Sulfonyl chlorides are less electrophilic than acyl chlorides but are pivotal in forming sulfonamides and sulfonate esters, widely used in drug design .
Structural Isomers and Analogues
2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-68-5)
- Molecular Formula: C₁₉H₁₆ClNO₂
- Key Differences: A quinoline (rather than isoquinoline) derivative with a bulky 3-isopropoxyphenyl substituent at the 2-position.
- Impact: The quinoline scaffold alters electronic properties, reducing aromatic stabilization compared to isoquinoline. The isopropoxy group enhances steric hindrance, affecting reaction kinetics .
Pyridine-4-carbonyl chloride (CAS: N/A)
Substituent Effects on Reactivity and Stability
1-Chloro-4-methylisoquinoline-3-carbonyl chloride (CAS: 89928-57-4)
- Molecular Formula: C₁₁H₇Cl₂NO
- Substituents : Chlorine at the 1-position and methyl at the 4-position.
- Effects : The electron-withdrawing chlorine increases electrophilicity at the carbonyl center, while the methyl group introduces steric effects that may slow down reactions with bulky nucleophiles .
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-methoxyphenyl)- (CAS: N/A)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Notable Substituents |
|---|---|---|---|---|---|
| 4-Isoquinolinecarbonyl chloride | 1186663-62-6 | C₁₀H₆ClNO | 197.61 | Carbonyl chloride | None |
| 4-Chloroisoquinoline-1-carbonitrile | 23994-20-9 | C₁₀H₅ClN₂ | 188.62 | Nitrile | Chlorine at 1-position |
| 4-Methylisoquinoline-5-sulfonyl chloride HCl | 2060036-82-8 | C₁₀H₈ClNO₂S·HCl | 278.16 | Sulfonyl chloride | Methyl at 4-position |
| 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride | 1160264-68-5 | C₁₉H₁₆ClNO₂ | 325.80 | Carbonyl chloride | 3-Isopropoxyphenyl at 2-position |
| 1-Chloro-4-methylisoquinoline-3-carbonyl chloride | 89928-57-4 | C₁₁H₇Cl₂NO | 240.09 | Carbonyl chloride | Chlorine at 1, methyl at 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
